Sdz 62-434

Antitumor efficacy In vivo pharmacology Fibrosarcoma

Researchers studying chemotherapy-resistant tumor models face persistent cross-resistance that confounds mechanistic studies. SDZ 62-434 addresses this as a PAF antagonist with receptor-independent antitumor activity and negligible cross-resistance to doxorubicin (zero in MCF-7 cells) and cisplatin (2-3 fold in A2780 variants). • Selective inhibitor of bombesin- (IC50 11 μM) and PDGF-induced (IC50 38 μM) DNA synthesis without broad-spectrum cytotoxicity • Validated in vivo benchmark: superior to edelfosine in oral mouse Meth A fibrosarcoma model on a mg/kg basis • Phase I clinical-stage imidazoisoquinoline; antiproliferative IC50 range 5-111 μM across human solid and hematological malignancies (24 h MTT assay)

Molecular Formula C22H25Cl2N3
Molecular Weight 402.4 g/mol
CAS No. 115621-95-9
Cat. No. B1680936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdz 62-434
CAS115621-95-9
SynonymsSDZ-62-434;  SDZ 62 434;  SDZ62434
Molecular FormulaC22H25Cl2N3
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl.Cl
InChIInChI=1S/C22H23N3.2ClH/c1-4-13-24(14-5-1)19-10-8-17(9-11-19)21-16-18-6-2-3-7-20(18)22-23-12-15-25(21)22;;/h2-3,6-11,16H,1,4-5,12-15H2;2*1H
InChIKeyBKOQATFPPHQOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: SDZ 62-434 (CAS 115621-95-9) Antitumor Imidazoisoquinoline for Research and Development


SDZ 62-434 (CAS 115621-95-9, 5-(4'-piperidinomethylphenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride) is a platelet-activating factor (PAF) antagonist from the imidazoisoquinoline class that demonstrates direct and macrophage-induced cytotoxicity against a range of murine and human tumor cell lines [1]. It exhibits antiproliferative activity across human solid and hematological malignancies with IC50 values ranging from 5 μM to 111 μM following 24-hour exposure in MTT cytotoxicity assays [2]. Currently advanced to Phase I clinical trials in Europe, SDZ 62-434 represents a distinct chemical scaffold within the PAF antagonist class with documented signal transduction inhibitory properties [3].

Why Generic PAF Antagonist Substitution Fails: SDZ 62-434 Procurement Considerations


Within the imidazoisoquinoline class, PAF antagonists exhibit substantial variability in antitumor efficacy that precludes simple substitution. While SDZ 62-434, SDZ 62-759, SDZ 63-135, and SDZ 63-596 share the same core scaffold, their performance in human tumor cloning assays diverges markedly [1]. Colony formation was reproducibly suppressed to less than 30% of controls only by SDZ 63-135 (≤40 μM) and SDZ 62-293 (≤20 μM) during continuous exposure, while SDZ 62-434 and SDZ 62-759 failed to achieve this threshold, demonstrating that even closely related congeners yield non-interchangeable biological outcomes [1]. Furthermore, SAR studies establish that ring B integrity is essential for antitumor activity: compounds lacking the B ring exhibit no antitumor activity whatsoever, and substitutions on ring A reduce potency relative to SDZ 62-434 [2]. These findings underscore that procurement decisions based solely on class membership or PAF antagonism classification will not reliably predict experimental outcomes.

SDZ 62-434 Quantitative Differentiation Evidence: Comparator-Based Procurement Data


In Vivo Superiority Over Edelfosine in Murine Fibrosarcoma Model

SDZ 62-434 demonstrated superior in vivo antitumor efficacy compared to the clinical cytostatic agent edelfosine in the oral mouse Meth A fibrosarcoma assay [1]. The compound achieved greater therapeutic benefit on a milligram per kilogram dosing basis [2].

Antitumor efficacy In vivo pharmacology Fibrosarcoma

Differential Cross-Resistance Profile Versus Doxorubicin and Cisplatin

SDZ 62-434 exhibited minimal cross-resistance in doxorubicin- and cisplatin-resistant tumor variants, in contrast to typical multidrug resistance patterns observed with conventional chemotherapeutic agents [1]. No cross-resistance was observed in a doxorubicin-resistant MCF-7 breast carcinoma variant, and only 2-3 fold cross-resistance was seen in doxorubicin- and cisplatin-resistant A2780 ovarian carcinoma variants [1].

Drug resistance Ovarian carcinoma Breast carcinoma

DNA Synthesis Inhibition Selectivity in Signal Transduction Pathway

SDZ 62-434 demonstrated selective inhibition of bombesin- and PDGF-induced DNA synthesis with differential potency, while RNA synthesis remained unaffected and protein synthesis showed only minor inhibition [1]. This contrasts with broad-spectrum DNA synthesis inhibitors that lack such growth factor-specific modulation.

Signal transduction DNA synthesis inhibition Growth factors

PAF Receptor-Independent Cytotoxicity Mechanism

SDZ 62-434 cytotoxicity was not antagonized by the potent PAF receptor antagonist WEB 2086, demonstrating that its antitumor activity operates independently of PAF receptor engagement [1]. This distinguishes SDZ 62-434 from canonical PAF antagonists whose primary pharmacology is mediated through PAF receptor blockade.

Mechanism of action PAF receptor Cytotoxicity

SAR-Defined Essential Structural Features for Antitumor Activity

Structure-activity relationship (SAR) studies established that ring B of SDZ 62-434 is essential for antitumor activity: compounds lacking the B ring exhibited no antitumor activity whatsoever [1]. Additionally, compounds bearing substitutions on ring A were less active than the lead compound SDZ 62-434 [1].

Structure-activity relationship Chemical scaffold Analog comparison

SDZ 62-434 Optimal Research Application Scenarios Based on Quantitative Evidence


In Vivo Fibrosarcoma Efficacy Studies

Researchers investigating fibrosarcoma therapeutics requiring an in vivo benchmark comparator should prioritize SDZ 62-434 based on its demonstrated superiority over edelfosine in the oral mouse Meth A fibrosarcoma model [1]. The compound's validated in vivo activity on a milligram per kilogram basis provides a robust starting point for dosing optimization and combination studies in fibrosarcoma-relevant contexts.

Drug-Resistant Cancer Model Investigations

Studies requiring compounds with minimal cross-resistance to doxorubicin or cisplatin should employ SDZ 62-434. With only 2-3 fold cross-resistance in A2780 ovarian carcinoma variants and zero cross-resistance in doxorubicin-resistant MCF-7 cells, SDZ 62-434 serves as an effective tool for probing resistance mechanisms and evaluating therapeutic strategies in chemotherapy-resistant tumor models [1].

Signal Transduction Pathway Dissection

Investigators studying bombesin- or PDGF-mediated signaling pathways can leverage SDZ 62-434 as a selective inhibitor of growth factor-induced DNA synthesis. Its differential IC50 values (11 μM for bombesin, 38 μM for PDGF) and minimal impact on RNA and protein synthesis enable focused interrogation of mitogenic signaling cascades without confounding broad-spectrum cytotoxic effects [1].

Mechanism-of-Action Studies in PAF-Independent Cytotoxicity

For research programs investigating PAF receptor-independent antitumor mechanisms, SDZ 62-434 represents a unique probe within the imidazoisoquinoline class. Its cytotoxicity, unaffected by the potent PAF antagonist WEB 2086, enables clean separation of PAF antagonism from direct antitumor activity, facilitating mechanistic studies distinct from canonical PAF pathway analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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